molecular formula C15H11N B13948407 7-Benzylbicyclo[4.1.0]hepta-1,3,5-triene-7-carbonitrile CAS No. 56666-56-9

7-Benzylbicyclo[4.1.0]hepta-1,3,5-triene-7-carbonitrile

Cat. No.: B13948407
CAS No.: 56666-56-9
M. Wt: 205.25 g/mol
InChI Key: GTTFUKVOHWOZCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Benzylbicyclo[410]hepta-1,3,5-triene-7-carbonitrile is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzylbicyclo[4.1.0]hepta-1,3,5-triene-7-carbonitrile typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction involving a suitable diene and dienophile.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Addition of the Carbonitrile Group: The carbonitrile group can be added through a nucleophilic substitution reaction using a suitable nitrile source.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

7-Benzylbicyclo[4.1.0]hepta-1,3,5-triene-7-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium cyanide or other nitrile sources in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alkanes.

    Substitution: Formation of substituted nitriles or other derivatives.

Scientific Research Applications

7-Benzylbicyclo[4.1.0]hepta-1,3,5-triene-7-carbonitrile has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Potential use in the development of novel materials with unique properties.

    Medicinal Chemistry: Investigated for its potential biological activity and use in drug development.

    Catalysis: Used as a ligand or catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 7-Benzylbicyclo[4.1.0]hepta-1,3,5-triene-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The carbonitrile group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.1.0]hepta-1,3,5-triene: Shares the bicyclic core but lacks the benzyl and carbonitrile groups.

    7-Azabicyclo[4.1.0]hepta-1,3,5-triene: Contains a nitrogen atom in the bicyclic core.

    7-Oxabicyclo[4.1.0]hepta-1,3,5-triene: Contains an oxygen atom in the bicyclic core.

Uniqueness

7-Benzylbicyclo[4.1.0]hepta-1,3,5-triene-7-carbonitrile is unique due to the presence of both the benzyl and carbonitrile groups, which confer distinct chemical properties and reactivity. These functional groups enhance its potential for diverse applications in organic synthesis, materials science, and medicinal chemistry.

Properties

CAS No.

56666-56-9

Molecular Formula

C15H11N

Molecular Weight

205.25 g/mol

IUPAC Name

7-benzylbicyclo[4.1.0]hepta-1,3,5-triene-7-carbonitrile

InChI

InChI=1S/C15H11N/c16-11-15(10-12-6-2-1-3-7-12)13-8-4-5-9-14(13)15/h1-9H,10H2

InChI Key

GTTFUKVOHWOZCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2(C3=CC=CC=C32)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.